molecular formula C11H16O2 B11911625 2-Ethoxy-1-ethyl-3-methoxybenzene

2-Ethoxy-1-ethyl-3-methoxybenzene

Cat. No.: B11911625
M. Wt: 180.24 g/mol
InChI Key: RPNIIHWRJMUSCL-UHFFFAOYSA-N
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Description

2-Ethoxy-1-ethyl-3-methoxybenzene: is an organic compound with the molecular formula C11H16O2 . It is a derivative of benzene, featuring ethoxy, ethyl, and methoxy substituents on the aromatic ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-ethyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the ethylation and methoxylation of benzene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes can include the nitration of benzene, followed by reduction to form an amine, and subsequent alkylation and etherification steps . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-ethyl-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Ethoxy-1-ethyl-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved may include the activation or inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1-ethyl-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Biological Activity

2-Ethoxy-1-ethyl-3-methoxybenzene, also known as ethyl 3-methoxy-2-ethoxybenzoate, is a compound that has garnered interest in various fields of scientific research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical formula for this compound is C12H16O3C_{12}H_{16}O_3. It is characterized by an ethoxy group and a methoxy group attached to a benzene ring, which influences its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₁₂H₁₆O₃
Molecular Weight208.26 g/mol
Boiling Point240 °C
SolubilitySoluble in organic solvents

The biological activity of this compound primarily involves its interactions with various molecular targets through electrophilic and nucleophilic substitution reactions. These interactions can lead to the activation or inhibition of specific enzymes or receptors, resulting in various biological effects.

Mechanisms Identified:

  • Electrophilic Substitution : The compound can act as an electrophile, interacting with nucleophilic sites on biomolecules.
  • Nucleophilic Substitution : It can also function as a nucleophile, participating in substitution reactions that modify target molecules.

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. It has been shown to inhibit the growth of various pathogens, making it a candidate for further exploration in antimicrobial therapy.

Cytotoxic Activity

In vitro studies have demonstrated that this compound exhibits cytotoxicity against cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The compound's IC50 values indicate its effectiveness in reducing cell viability in these cancer types.

Table 2: Cytotoxic Activity Data

Cell LineIC50 Value (µg/ml)Cell Viability (%)
HepG24267.7
MCF-710078.14
HaCaT>25082.23
NIH 3T3>50096.11

Case Study 1: Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of this compound revealed significant inhibition zones against both Gram-positive and Gram-negative bacteria. The results suggest its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Mechanism

In another study, the cytotoxic effects of the compound were assessed using the MTT assay across different concentrations. The findings indicated that the compound induced apoptosis in cancer cells, evidenced by morphological changes consistent with programmed cell death.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethoxy-1-ethyl-3-methoxybenzene

InChI

InChI=1S/C11H16O2/c1-4-9-7-6-8-10(12-3)11(9)13-5-2/h6-8H,4-5H2,1-3H3

InChI Key

RPNIIHWRJMUSCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)OCC

Origin of Product

United States

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